molecular formula C8H9ClO2 B092193 4-Chloro-1,2-dimethoxybenzene CAS No. 16766-27-1

4-Chloro-1,2-dimethoxybenzene

Cat. No. B092193
M. Wt: 172.61 g/mol
InChI Key: RXJCXGJKJZARAW-UHFFFAOYSA-N
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Patent
US04714700

Procedure details

Into a triple-necked flask of one liter, provided with a magnetic stirring system, with a thermometer and a dropping funnel, were introduced successively 143.9 g (0.83 mole) of 3,4-dimethoxy chlorobenzene, then drop by drop 166 cm3 of nitric acid (d=1.38), without the temperature exceeding 25° C. When the addition was ended, the reaction mixture was allowed to stand 1.5 h and then filtered.
Quantity
143.9 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Cl:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[N+:12]([O-])([OH:14])=[O:13]>>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([Cl:11])=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=1

Inputs

Step One
Name
Quantity
143.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)Cl
Step Two
Name
Quantity
166 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a triple-necked flask of one liter, provided with a magnetic stirring system, with a thermometer and a dropping funnel
CUSTOM
Type
CUSTOM
Details
exceeding 25° C
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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